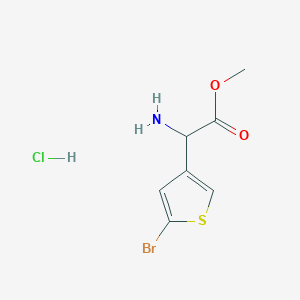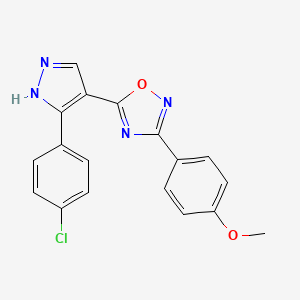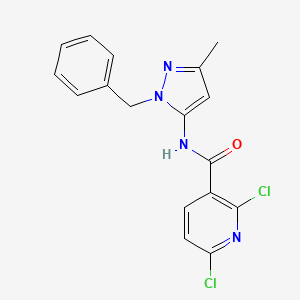
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N5O and its molecular weight is 353.349. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- The study of chemical synthesis and properties of compounds related to 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea has led to the development of various methodologies for the synthesis of pyrimidinone and urea derivatives. These compounds have shown potential in a wide range of applications due to their structural characteristics, including the ability to form stable dimeric structures through hydrogen bonding and to undergo cyclocondensation reactions. Such chemical behaviors make them valuable in the creation of novel materials and in pharmaceutical research (Beijer et al., 1998; Bonacorso et al., 2003).
Supramolecular Chemistry
- Heterocyclic ureas and their derivatives have been explored for their unique supramolecular chemistry, particularly in the formation of multiply hydrogen-bonded complexes. These compounds can unfold into more complex structures, providing insights into the mechanisms of molecular recognition and self-assembly processes. Such studies are fundamental in the development of nanotechnology, molecular electronics, and the design of new materials (Corbin et al., 2001).
Corrosion Inhibition
- Research into 1,3,5-triazinyl urea derivatives has highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds exhibit strong adsorption on metal surfaces, forming a protective layer that significantly reduces corrosion rates. This application is critical in industrial settings where metal preservation is essential (Mistry et al., 2011).
Anticancer Activity
- Novel pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity. These compounds, including those structurally related to 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, have shown potential in inhibiting the growth of cancer cells. Such findings are vital for the development of new therapeutic agents (Abdellatif et al., 2014).
Agricultural Applications
- Research into substituted phenyltetrahydropyrimidinones, a class of compounds related to 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, has revealed their potential as preemergence herbicides. These compounds inhibit carotenoid biosynthesis in plants, demonstrating a novel mechanism of action for controlling weed growth (Babczinski et al., 1995).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-9-13(10(2)21-14(20-9)24(3)4)23-15(25)22-12-7-5-6-11(8-12)16(17,18)19/h5-8H,1-4H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCXVUUUAYHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)


![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2760940.png)


![4-isopropyl-1-phenyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2760949.png)

![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)
![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)